DB1976 dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

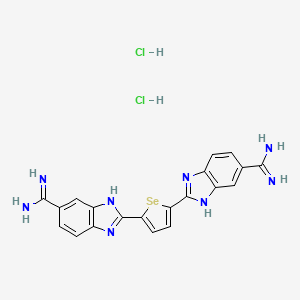

2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N8Se.2ClH/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20;;/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDJCXGSFWTRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N8Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of DB1976 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB1976 dihydrochloride, a potent and cell-permeable small molecule, has emerged as a significant inhibitor of the transcription factor PU.1. This technical guide provides an in-depth exploration of the mechanism of action of this compound, synthesizing data from key studies to offer a comprehensive resource for researchers in oncology, immunology, and drug development. This document details the molecular interactions, cellular consequences, and experimental methodologies underlying its function, with a focus on its potential as a therapeutic agent.

Core Mechanism: Targeting the PU.1/DNA Interface

DB1976 is a heterocyclic dication and a selenophene (B38918) analog of DB270.[1] Its primary mechanism of action is the potent inhibition of the transcription factor PU.1, a critical regulator of gene expression in hematopoietic and immune cells.[1]

Binding to AT-Rich DNA Sequences

DB1976 exhibits a strong affinity and selectivity for AT-rich sequences within the minor groove of DNA. These sequences are frequently found flanking the core 5'-GGAA-3' consensus sequence recognized by the ETS domain of PU.1.[2] By binding to these flanking regions, DB1976 allosterically hinders the binding of PU.1 to its cognate DNA sites.

Inhibition of the PU.1/DNA Complex

Unlike its analog DB270, which also binds to AT-rich DNA but is a poor inhibitor of the PU.1/DNA complex, DB1976 effectively displaces DNA-bound PU.1.[2] This distinction is crucial to its efficacy. DB1976 induces a conformational change in the DNA that is incompatible with PU.1 binding, effectively acting as a competitive inhibitor of the PU.1/DNA interaction.[2]

Quantitative Analysis of this compound Activity

The inhibitory effects of DB1976 have been quantified across various assays, demonstrating its potency and selectivity.

| Parameter | Value | Cell Line/System | Reference |

| PU.1 Binding Inhibition (IC50) | 10 nM | In vitro | [1] |

| PU.1/DNA Complex Affinity (KD) | 12 nM | In vitro (DB1976-λB affinity) | [1] |

| PU.1-dependent Transactivation Inhibition (IC50) | 2.4 µM | PU.1-negative HEK293 cells | |

| AML Cell Growth Inhibition (IC50) | 105 µM | PU.1 URE-/- AML cells | |

| Normal Hematopoietic Cell Growth Inhibition (IC50) | 334 µM | Normal hematopoietic cells |

Cellular Consequences of PU.1 Inhibition by DB1976

The inhibition of PU.1 by DB1976 triggers significant downstream cellular effects, most notably the induction of apoptosis in malignant cells and modulation of inflammatory responses.

Induction of Apoptosis in Acute Myeloid Leukemia (AML)

PU.1 is a critical survival factor for certain subtypes of AML. By inhibiting PU.1, DB1976 disrupts the transcriptional program that maintains the leukemic state, leading to programmed cell death. Treatment with DB1976 has been shown to cause a significant decrease in the viability of primary human AML cells and a reduction in their clonogenic capacity.[1] This pro-apoptotic effect is a key area of investigation for its therapeutic potential in oncology.

References

DB1976 Dihydrochloride: A Technical Guide for Researchers

An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

DB1976 dihydrochloride (B599025) is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2][3][4] As a selenophene (B38918) analog of DB270, this small molecule demonstrates significant potential in therapeutic areas where PU.1 is a key driver of pathology, such as in certain forms of leukemia.[1][2][4][5][6] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of DB1976 dihydrochloride, including available experimental data and its mechanism of action.

Chemical Structure and Properties

DB1976 is a classic heterocyclic dication characterized by a central selenophene ring.[1][7] The dihydrochloride salt form is typically used in research due to its stability.[1]

Chemical Structure (2D)

Caption: 2D Chemical Structure of DB1976.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈Cl₂N₈Se | [7] |

| Molecular Weight | 520.28 g/mol | [7] |

| CAS Number | 2369663-93-2 | [7] |

| Appearance | Solid powder | [8] |

| Purity | >98% | [8] |

| Solubility | DMSO: 62.5 mg/mL (120.13 mM; requires ultrasound) | [7] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C, 6 months; -20°C, 1 month. | [7] |

| SMILES | N=C(C1=CC=C2N=C(C3=CC=C(C4=NC5=CC=C(C(N)=N)C=C5N4)[Se]3)NC2=C1)N | [1] |

| InChI Key | NXECULIQZLOKFU-UHFFFAOYSA-N | [8] |

Mechanism of Action

This compound functions as a potent inhibitor of the ETS-family transcription factor PU.1.[1][2][4][5][6] It exerts its inhibitory effect by binding to the minor groove of AT-rich DNA sequences that flank the PU.1 binding sites.[5][9][10][11] This allosteric inhibition prevents PU.1 from effectively binding to its target DNA, thereby downregulating the transcription of PU.1-dependent genes.[9][10][11]

Caption: DB1976 inhibits PU.1 by binding to the minor groove of DNA.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Source |

| PU.1 Binding IC₅₀ | 10 nM | In vitro | [1][7] |

| PU.1/DNA Complex Kᴅ | 12 nM | In vitro | [1][7] |

| PU.1-dependent Transactivation IC₅₀ | 2.4 µM | PU.1-negative HEK293 cells | [1][7] |

| Growth Inhibition IC₅₀ (AML cells) | 105 µM | PU.1 URE-/- AML cells | [1][7] |

| Growth Inhibition IC₅₀ (Normal cells) | 334 µM | Normal hematopoietic cells | [1][7] |

Biological Effects

This compound has been shown to induce apoptosis in acute myeloid leukemia (AML) cells.[1][9][11] Treatment with DB1976 leads to a significant decrease in the viability and clonogenic capacity of AML cells, while having a lesser effect on normal hematopoietic cells.[1][7]

-

In murine PU.1 URE-/- AML cells, DB1976 treatment resulted in a 1.6-fold increase in apoptotic cells.[1][7]

-

Similar apoptotic effects were observed in the human MOLM13 cell line.[1][7]

-

In primary human AML cells, DB1976 treatment led to an average 81% decrease in viable cells and a 36% decrease in clonogenic capacity.[1][7]

-

The apoptotic cell fraction in primary human AML cells increased by an average of 1.5-fold with DB1976 treatment.[1][7]

Beyond its anti-leukemic properties, DB1976 has also demonstrated potential anti-inflammatory and metabolic regulatory effects in mouse models, where it was shown to slow down inflammation and fibrosis, and improve glucose homeostasis and dyslipidemia.[9][12][13]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound, as described in the cited literature. For complete details, please refer to the primary publications.

4.1. PU.1 Binding and Inhibition Assays

-

Methodology: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are common methods to quantify the binding affinity and inhibitory potential of compounds against protein-DNA interactions.

-

Protocol Outline (based on Stephens et al., 2016):

-

A fluorescently labeled DNA oligonucleotide containing the PU.1 binding site is used as a probe.

-

The probe is incubated with recombinant PU.1 protein, leading to an increase in fluorescence polarization due to the formation of a large protein-DNA complex.

-

DB1976 is titrated into the solution, and the displacement of PU.1 from the DNA is monitored by the decrease in fluorescence polarization.

-

IC₅₀ values are determined by fitting the dose-response data to a suitable binding model.

-

SPR biosensor assays can be used as an orthogonal method to measure the kinetics and affinity of binding in real-time.

-

-

Reference: Munde M, et al. Structure-dependent inhibition of the ETS-family transcription factor PU.1 by novel heterocyclic diamidines. Nucleic Acids Res. 2014 Jan;42(2):1379-90.[7] and Stephens DC, et al. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis. Nucleic Acids Res. 2016 May 19;44(9):4005-13.

4.2. Cell Viability and Apoptosis Assays

-

Methodology: Cell viability is typically assessed using assays that measure metabolic activity (e.g., MTT or WST-1 assays), while apoptosis is quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Protocol Outline:

-

AML or other target cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is measured using a colorimetric or fluorometric assay.

-

For apoptosis analysis, cells are harvested, washed, and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Reference: The in vitro effects described are detailed in materials from MedChemExpress, which reference foundational studies on this compound.[1][7]

Caption: A simplified workflow for the in vitro and cell-based evaluation of DB1976.

Conclusion

This compound is a well-characterized and potent inhibitor of the transcription factor PU.1. Its ability to induce apoptosis in AML cells while showing lower toxicity to normal cells makes it a promising lead compound for the development of novel anti-cancer therapies. The detailed understanding of its mechanism of action provides a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the key data to support researchers and drug development professionals in their evaluation and use of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fluoroprobe.com [fluoroprobe.com]

- 5. Structure-dependent inhibition of the ETS-family transcription factor PU.1 by novel heterocyclic diamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DB1976 | PU.1 Inhibitor | DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]

- 12. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]

DB1976 Dihydrochloride: A Potent Inhibitor of the PU.1 Transcription Factor for Acute Myeloid Leukemia Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of myeloid and B-lymphoid cell development and function. Dysregulation of PU.1 expression and activity is a hallmark of acute myeloid leukemia (AML), making it a compelling therapeutic target. DB1976 dihydrochloride (B599025) has emerged as a potent and selective small molecule inhibitor of PU.1, demonstrating significant anti-leukemic activity in preclinical models. This technical guide provides an in-depth overview of DB1976, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

DB1976 is a selenophene-containing diamidine that functions as a DNA minor groove binding agent. It exhibits high affinity and selectivity for the AT-rich sequences that flank the core GGAA motif of PU.1 binding sites on DNA. By occupying these flanking regions, DB1976 allosterically inhibits the binding of the PU.1 transcription factor to its cognate DNA sequences. This prevents PU.1-mediated transactivation of its target genes, which are crucial for the proliferation and survival of AML cells.

Caption: Mechanism of DB1976-mediated inhibition of PU.1.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of DB1976 dihydrochloride as a PU.1 inhibitor.

Table 1: In Vitro Biochemical and Cellular Activity of DB1976

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| PU.1 Binding Inhibition | Recombinant PU.1 | IC50 | 10 nM | [1][2] |

| PU.1/DNA Complex Inhibition | Recombinant PU.1, λB DNA | Kd | 12 nM | [1][2] |

| PU.1-dependent Transactivation | HEK293 cells | IC50 | 2.4 µM | [1] |

| Cell Growth Inhibition | Murine PU.1 URE-/- AML cells | IC50 | 105 µM | [1] |

| Cell Growth Inhibition | Normal hematopoietic cells | IC50 | 334 µM | [1] |

| Apoptosis Induction | Murine PU.1 URE-/- AML cells | Fold Increase | 1.6-fold | [1] |

| Apoptosis Induction | Human MOLM13 cells | - | Similar to murine cells | [1] |

Table 2: In Vivo and Primary Cell Activity of DB1976

| Assay Type | Cell Type | Parameter | Result | Reference |

| Viable Cell Count | Primary human AML cells | Mean Decrease | 81% | [1] |

| Clonogenic Capacity | Primary human AML cells | Mean Decrease | 36% | [1] |

| Apoptosis Induction | Primary human AML cells | Fold Increase | 1.5-fold | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and may require optimization for specific laboratory conditions.

Fluorescence Polarization (FP) Assay for PU.1 Binding Inhibition

This assay measures the ability of DB1976 to inhibit the binding of a fluorescently labeled DNA probe to the PU.1 protein.

-

Reagents:

-

Recombinant PU.1 protein (ETS domain)

-

Fluorescein-labeled DNA oligonucleotide containing a high-affinity PU.1 binding site (e.g., from the λB enhancer)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

This compound serial dilutions

-

-

Procedure:

-

In a 384-well black plate, add 10 µL of the fluorescently labeled DNA probe (final concentration ~5 nM).

-

Add 10 µL of DB1976 at various concentrations.

-

Add 10 µL of recombinant PU.1 protein (final concentration ~10 nM).

-

Incubate at room temperature for 30 minutes in the dark.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).

-

Calculate IC50 values from the resulting dose-response curves.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to visualize the inhibition of PU.1-DNA complex formation by DB1976.

-

Reagents:

-

Recombinant PU.1 protein

-

DNA probe containing a PU.1 binding site, end-labeled with [γ-32P]ATP or a non-radioactive label (e.g., biotin).

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg poly(dI-dC).

-

This compound

-

6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

-

Procedure:

-

Prepare binding reactions containing binding buffer, labeled DNA probe (~20,000 cpm or appropriate concentration for non-radioactive detection), and recombinant PU.1 protein.

-

Add increasing concentrations of DB1976 to the reactions.

-

Incubate at room temperature for 20-30 minutes.

-

Load samples onto the pre-run non-denaturing polyacrylamide gel.

-

Run the gel at 150-200V in 0.5x TBE buffer at 4°C.

-

Dry the gel and expose it to X-ray film or image using an appropriate detection system.

-

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the binding of DB1976 to the PU.1-DNA complex.

-

Reagents and Equipment:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., SA or CM5 chip)

-

Biotinylated DNA oligonucleotide with the PU.1 binding site

-

Recombinant PU.1 protein

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

This compound serial dilutions

-

-

Procedure:

-

Immobilize the biotinylated DNA probe onto the sensor chip surface.

-

Inject recombinant PU.1 protein to form the PU.1-DNA complex.

-

Inject serial dilutions of DB1976 over the chip surface and monitor the change in response units (RU).

-

Regenerate the surface between injections if necessary.

-

Analyze the sensorgrams to determine binding kinetics (kon, koff) and affinity (Kd).

-

Cell Viability Assay

This assay determines the cytotoxic effect of DB1976 on AML cells.

-

Cell Lines:

-

Murine PU.1 URE-/- AML cells

-

Human AML cell lines (e.g., MOLM13)

-

Primary human AML cells

-

-

Reagents:

-

Complete culture medium appropriate for the cell line

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat cells with a range of DB1976 concentrations for 48-72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence, absorbance, or count viable cells.

-

Calculate IC50 values from the dose-response curves.

-

Clonogenic Assay

This assay assesses the effect of DB1976 on the self-renewal capacity of AML progenitor cells.

-

Cells:

-

Primary human AML cells

-

-

Reagents:

-

MethoCult™ medium

-

This compound

-

-

Procedure:

-

Treat primary AML cells with DB1976 for a specified period.

-

Wash the cells and plate them in MethoCult™ medium in 35 mm dishes.

-

Incubate for 10-14 days at 37°C in a humidified incubator with 5% CO2.

-

Count the number of colonies (defined as >40 cells).

-

PU.1 Signaling Pathway in AML

PU.1 is a critical node in the hematopoietic regulatory network. It controls the expression of genes involved in myeloid differentiation, cell cycle progression, and apoptosis. In AML, PU.1 function is often suppressed, leading to a block in differentiation and uncontrolled proliferation. DB1976, by inhibiting PU.1's ability to bind DNA, further modulates the expression of these downstream target genes, promoting apoptosis in leukemic cells.

Caption: Simplified PU.1 signaling pathway in AML.

Experimental Workflow

A typical workflow for evaluating a potential PU.1 inhibitor like DB1976 involves a multi-step process, from initial biochemical screening to in vivo efficacy studies.

Caption: General workflow for PU.1 inhibitor evaluation.

This compound is a valuable research tool for investigating the role of PU.1 in AML and for the development of novel therapeutics targeting this critical transcription factor. Its potent and selective inhibitory activity, coupled with demonstrated efficacy in preclinical models, underscores its potential as a lead compound for further optimization and clinical translation. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic utility of PU.1 inhibition in acute myeloid leukemia.

References

Discovery and Synthesis of DB1976 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB1976 is a potent and selective inhibitor of the transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development and a key player in the pathogenesis of Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of DB1976 dihydrochloride (B599025). It includes a summary of its biological activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and synthesis. This document is intended to serve as a comprehensive resource for researchers in the fields of oncology, hematology, and medicinal chemistry.

Introduction

The transcription factor PU.1, encoded by the SPI1 gene, is a member of the E26 transformation-specific (ETS) family of transcription factors. It plays a crucial role in the differentiation of hematopoietic stem cells into myeloid and lymphoid lineages. Dysregulation of PU.1 expression or function is frequently observed in AML, making it an attractive therapeutic target. DB1976, a selenophene-containing diamidine, has emerged as a powerful tool for studying PU.1 biology and as a potential therapeutic agent for AML and other diseases with dysregulated PU.1 activity.

Discovery and Mechanism of Action

DB1976 was identified as a selenophene (B38918) analog of DB270. It is a classic heterocyclic dication with a strong affinity and selectivity for AT-rich sequences of DNA, which are commonly found in the flanking regions of PU.1 binding sites.[1] Unlike its furan (B31954) analog DB270, which exhibits poor PU.1 inhibitory activity in vivo, DB1976 effectively displaces PU.1 from its DNA binding sites.[2]

The mechanism of action of DB1976 is believed to be allosteric inhibition. By binding to the minor groove of the DNA at the AT-rich sequences flanking the core GGAA motif of the PU.1 binding site, DB1976 induces a conformational change in the DNA. This altered DNA structure is no longer recognized by the PU.1 protein, leading to the inhibition of PU.1-DNA complex formation and subsequent downstream gene transcription.[3] This targeted occupancy of the minor groove allows for selectivity over other ETS transcription factors.

Quantitative Biological Activity

The biological activity of DB1976 has been characterized in various in vitro and cellular assays. A summary of the key quantitative data is presented in Table 1.

| Parameter | Value | Cell Line/System | Reference(s) |

| PU.1 Binding Inhibition (IC₅₀) | 10 nM | In vitro | [1] |

| PU.1/DNA Complex Affinity (K_D) | 12 nM (for λB site) | In vitro (SPR) | [1] |

| PU.1-dependent Transactivation (IC₅₀) | 2.4 µM | PU.1-negative HEK293 cells | [1] |

| Cell Growth Inhibition (IC₅₀) | 105 µM | PU.1 URE–/– AML cells | [1] |

| Cell Growth Inhibition (IC₅₀) | 334 µM | Normal hematopoietic cells | [1] |

Synthesis of DB1976 Dihydrochloride

The synthesis of this compound, a heterocyclic diamidine, can be achieved through a multi-step process involving the formation of a central selenophene core followed by the introduction of the phenylamidine moieties. While a specific detailed protocol for DB1976 is not publicly available, a general synthetic route can be postulated based on the synthesis of similar heterocyclic diamidines.

A plausible synthetic scheme is outlined below. The synthesis would likely begin with the formation of a 2,5-disubstituted selenophene, which can be achieved through various methods, such as the reaction of a 1,4-dicarbonyl compound with a selenium source or a copper-catalyzed cyclization of terminal alkynes and elemental selenium. The resulting selenophene core, functionalized with groups suitable for coupling reactions (e.g., halogens), would then undergo a Suzuki or similar cross-coupling reaction with a protected aminophenylboronic acid derivative. The final step involves the conversion of the amino groups to amidines, typically via a Pinner reaction or by reaction with a suitable amidinating agent, followed by deprotection and formation of the dihydrochloride salt.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Surface Plasmon Resonance (SPR) for PU.1 Binding Affinity

This protocol describes the determination of the binding affinity of DB1976 to the PU.1/DNA complex using SPR.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer: 10 mM sodium acetate, pH 5.0

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Recombinant PU.1 protein

-

Biotinylated DNA oligonucleotide containing the λB PU.1 binding site

-

Streptavidin

-

This compound solutions of varying concentrations

Procedure:

-

Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of NHS and EDC.

-

Ligand Immobilization: Immobilize streptavidin onto the activated sensor chip surface.

-

DNA Capture: Inject the biotinylated λB DNA oligonucleotide over the streptavidin-coated surface to achieve a stable baseline.

-

PU.1 Binding: Inject recombinant PU.1 protein over the DNA-captured surface to form the PU.1/DNA complex.

-

DB1976 Titration: Inject a series of concentrations of DB1976 in running buffer over the PU.1/DNA complex.

-

Data Analysis: Monitor the change in response units (RU) upon DB1976 binding. Fit the equilibrium binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (K_D).

EGFP Reporter Assay for PU.1-dependent Transactivation

This protocol details a cell-based assay to measure the functional inhibition of PU.1-mediated gene transcription by DB1976.

Materials:

-

HEK293 cells (PU.1-negative)

-

Expression vector for human PU.1

-

EGFP reporter plasmid with a minimal promoter and tandem repeats of the λB PU.1 binding site

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Flow cytometer

Procedure:

-

Cell Culture: Maintain HEK293 cells in appropriate culture conditions.

-

Co-transfection: Co-transfect HEK293 cells with the PU.1 expression vector and the EGFP reporter plasmid using a suitable transfection reagent.

-

DB1976 Treatment: 24 hours post-transfection, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Flow Cytometry: Harvest the cells and analyze EGFP expression using a flow cytometer.

-

Data Analysis: Determine the percentage of EGFP-positive cells in each treatment group. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DB1976 concentration.

Apoptosis Assay in AML Cells

This protocol describes the assessment of apoptosis induction by DB1976 in AML cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

AML cell line (e.g., MOLM-13)

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed AML cells at a suitable density in a multi-well plate.

-

DB1976 Treatment: Treat the cells with DB1976 at various concentrations for 48-72 hours. Include a vehicle-treated control.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Signaling Pathway and Experimental Workflow

The inhibitory effect of DB1976 on PU.1 has significant downstream consequences, particularly in the context of AML where PU.1 signaling is crucial for cell survival and differentiation.

Caption: PU.1 signaling pathway and the inhibitory action of DB1976.

Caption: Experimental workflow for the characterization of DB1976.

Clinical Perspective

As of the current date, there is no publicly available information regarding clinical trials of this compound. The compound remains a valuable research tool for investigating the role of PU.1 in normal and disease states. Further preclinical studies are likely required to evaluate its safety, pharmacokinetics, and efficacy in in vivo models before it can be considered for clinical development.

Conclusion

This compound is a potent and specific inhibitor of the transcription factor PU.1. Its mechanism of action, involving allosteric inhibition through binding to the DNA minor groove, makes it a unique and valuable tool for chemical biology and drug discovery. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing DB1976 to further explore the biology of PU.1 and its potential as a therapeutic target in AML and other diseases.

References

DB1976 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DB1976 dihydrochloride (B599025), a potent and cell-permeable inhibitor of the transcription factor PU.1. It is intended to serve as a comprehensive resource, detailing the compound's chemical properties, mechanism of action, and relevant experimental data and protocols to facilitate further research and drug development efforts.

Compound Profile

DB1976 dihydrochloride is a selenophene-containing heterocyclic diamidine that demonstrates high affinity for AT-rich sequences in the DNA minor groove. This characteristic enables it to allosterically inhibit the binding of the ETS-family transcription factor PU.1 to its cognate DNA sites.

| Identifier | Value |

| CAS Number | 2369663-93-2 |

| Molecular Formula | C₂₀H₁₈Cl₂N₈Se |

| Molecular Weight | 520.28 g/mol |

**2. Mechanism of Action

This compound functions as a selective antagonist of the transcription factor PU.1. PU.1 is a critical regulator of gene expression in hematopoietic cells, and its dysregulation is implicated in various hematological malignancies, including acute myeloid leukemia (AML). By binding to the AT-rich sequences flanking the PU.1 binding motif on DNA, this compound prevents the stable association of PU.1 with its target gene promoters. This disruption of PU.1-DNA interaction leads to the downregulation of PU.1 target genes, which in turn can inhibit cancer cell proliferation and induce apoptosis.

Caption: Mechanism of Action of this compound.

In Vitro Activity

This compound exhibits potent inhibitory activity against PU.1 in various in vitro assays.

| Assay | Cell Line / System | Value | Reference |

| PU.1 Binding Inhibition (IC₅₀) | In Vitro | 10 nM | [1][2] |

| DB1976-λB Affinity (Kᴅ) | In Vitro (SPR) | 12 nM | [1][2] |

| PU.1-dependent Transactivation Inhibition (IC₅₀) | HEK293 cells | 2.4 µM | [1][2] |

| Growth Inhibition (IC₅₀) | PU.1 URE–/– AML cells | 105 µM | [1] |

| Growth Inhibition (IC₅₀) | Normal Hematopoietic Cells | 334 µM | [1] |

| Apoptosis Induction | Murine PU.1 URE–/– AML cells | 1.6-fold increase | [1] |

| Viable Cell Reduction | Primary Human AML Cells | 81% (mean decrease) | [1] |

| Clonogenic Capacity Reduction | Primary Human AML Cells | 36% (mean decrease) | [1] |

| Apoptosis Induction | Primary Human AML Cells | 1.5-fold increase | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is adapted from studies measuring the interaction of DB1976 with DNA.

-

DNA Immobilization: A 5'-biotinylated hairpin DNA oligonucleotide containing the PU.1 binding site (e.g., the λB motif) is immobilized on a streptavidin-coated sensor chip.

-

Analyte Preparation: this compound is serially diluted in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

-

Binding Measurement: The diluted compound is injected over the sensor chip surface at a constant flow rate. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The equilibrium dissociation constant (Kᴅ) is determined by fitting the steady-state binding responses to a 1:1 Langmuir binding model.

Caption: Workflow for SPR Analysis of DB1976-DNA Interaction.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of DB1976 on cancer cell lines.

-

Cell Seeding: AML cells (e.g., MOLM13, PU.1 URE–/– AML cells) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound or vehicle control (e.g., sterile water or DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: Luminescence is read on a plate reader, and the data are normalized to the vehicle-treated control to calculate the percentage of viable cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay

This protocol quantifies the induction of apoptosis in cells treated with DB1976.

-

Cell Treatment: Cells are treated with this compound at a designated concentration (e.g., 1.5 µM) for a specified time (e.g., 48 hours).

-

Cell Staining: Cells are harvested, washed with PBS, and then stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI) or DAPI, according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in the treated samples is compared to that in the vehicle-treated control samples.

Conclusion

This compound is a valuable research tool for studying the biological roles of the transcription factor PU.1 and for exploring novel therapeutic strategies for diseases driven by PU.1 dysregulation, such as AML. Its well-characterized mechanism of action and potent in vitro activity make it a strong candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound.

References

The Master Regulator: A Technical Guide to the Role of PU.1 in Hematopoiesis and Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ets family transcription factor PU.1 (encoded by the SPI1 gene) is a pivotal regulator of hematopoiesis, orchestrating the development and differentiation of both myeloid and lymphoid lineages from hematopoietic stem cells (HSCs). Its expression level is tightly controlled, acting as a molecular rheostat that dictates cell fate decisions. Dysregulation of PU.1 function, through mutations, altered expression, or functional antagonism by other factors, is a key event in the pathogenesis of leukemia, particularly Acute Myeloid Leukemia (AML), where it often acts as a tumor suppressor. This technical guide provides an in-depth exploration of the multifaceted roles of PU.1, detailing its impact on hematopoietic lineage commitment, its molecular interactions, and its significance in leukemogenesis. The document includes a compilation of quantitative data, detailed experimental protocols for studying PU.1, and visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

PU.1 in Normal Hematopoiesis: A Dosage-Dependent Director of Cell Fate

PU.1 is indispensable for the proper development of multiple hematopoietic lineages. Its expression is dynamically regulated throughout hematopoiesis, with its concentration playing a critical role in lineage determination.[1][2]

Role in Hematopoietic Stem and Progenitor Cells (HSPCs)

PU.1 is expressed at low levels in long-term hematopoietic stem cells (LT-HSCs) and is crucial for their maintenance and self-renewal.[1] As HSCs differentiate into multipotent progenitors (MPPs), PU.1 expression increases.[2] It is required for the efficient generation of Lymphoid-Primed Multipotent Progenitors (LMPPs) and is essential for their subsequent transition to Common Lymphoid Progenitors (CLPs).[3][4] In the myeloid lineage, PU.1 is expressed in Common Myeloid Progenitors (CMPs) and is critical for the generation of Granulocyte-Macrophage Progenitors (GMPs).[5][6]

Myeloid Lineage Commitment and Differentiation

The concentration of PU.1 is a key determinant of myeloid cell fate. High levels of PU.1 promote macrophage differentiation, while intermediate levels are associated with neutrophil development.[7] This dosage-dependent effect is, in part, mediated by the differential activation of lineage-specific target genes. PU.1 regulates the expression of crucial myeloid cytokine receptors, including the receptors for macrophage colony-stimulating factor (M-CSFR), granulocyte colony-stimulating factor (G-CSFR), and granulocyte-macrophage colony-stimulating factor (GM-CSFR).[1][8] This regulation allows progenitor cells to respond to specific cytokine cues for their proliferation and differentiation.[8][9]

Lymphoid Lineage Development

Lower levels of PU.1 are required for the development of the lymphoid lineage compared to the myeloid lineage.[7] PU.1 is essential for the transition from LMPPs to CLPs.[3][4][10] While PU.1 is required for the initial stages of B-cell development, its expression is downregulated during T-cell differentiation.[7] In B-cell development, PU.1 regulates the expression of the interleukin-7 receptor α (IL-7Rα), a critical component for B-cell progenitor survival and proliferation.[1]

Molecular Interactions and Regulatory Networks

PU.1 functions within a complex network of interacting transcription factors, co-activators, and co-repressors that fine-tune its activity and downstream effects.

Cross-Antagonism with GATA-1

A well-established regulatory paradigm in hematopoiesis is the mutual antagonism between PU.1 and the erythroid master regulator, GATA-1. This interaction is crucial for the commitment decision between the myeloid and erythroid lineages. GATA-1 can physically interact with PU.1, inhibiting its DNA binding and transactivation capabilities, thereby repressing myeloid gene expression.[11][12] Conversely, PU.1 can repress GATA-1-mediated transcription.[13] This reciprocal inhibition ensures the fidelity of lineage choice.

Synergy with C/EBPα

In contrast to its antagonistic relationship with GATA-1, PU.1 often cooperates with members of the CCAAT/enhancer-binding protein (C/EBP) family, particularly C/EBPα, to activate myeloid-specific genes.[5] This synergistic interaction is critical for the proper differentiation of granulocytes and macrophages.

PU.1 in Leukemia: A Tumor Suppressor Role

Compelling evidence from both murine models and human studies has established PU.1 as a critical tumor suppressor in the context of myeloid leukemia, particularly AML.[14][15]

Mechanisms of Inactivation in AML

The function of PU.1 in AML can be compromised through several mechanisms:

-

Mutations: Heterozygous mutations in the SPI1 gene, often affecting the DNA-binding domain, have been identified in a subset of AML patients.[16][17] These mutations can impair the ability of PU.1 to bind to its target promoters and transactivate gene expression.

-

Reduced Expression: A more common mechanism of PU.1 inactivation is the reduction of its expression levels. This can occur through mutations in regulatory elements, such as the upstream regulatory element (URE), or through the repressive activity of oncogenic fusion proteins like AML1-ETO and PML-RARα.[18][19] Even a modest reduction in PU.1 expression can create a preleukemic state and promote the development of AML.[18] A reduction of PU.1 expression to below 20% of normal levels has been shown to be a critical threshold for leukemic transformation in murine models.[20]

-

Functional Inhibition: The activity of PU.1 can also be inhibited through post-translational modifications or by interaction with other proteins.

Consequences of PU.1 Inactivation

Loss of PU.1 function contributes to leukemogenesis by:

-

Blocking Differentiation: Impaired PU.1 activity leads to a block in myeloid differentiation, resulting in the accumulation of immature blast cells, a hallmark of AML.[14]

-

Increasing Self-Renewal: Reduced PU.1 levels can lead to an increase in the self-renewal capacity of hematopoietic progenitors, contributing to the expansion of the leukemic clone.

Data Presentation

Table 1: Relative PU.1 Expression Levels in Hematopoietic Lineages

| Cell Type | Relative PU.1 Expression Level | Reference |

| Hematopoietic Stem Cell (HSC) | Low | [1] |

| Common Myeloid Progenitor (CMP) | Moderate | [6] |

| Granulocyte-Macrophage Progenitor (GMP) | High | [1] |

| Macrophage | Very High (approx. 8-fold higher than B cells) | [2][6] |

| Neutrophil | High | [7] |

| Common Lymphoid Progenitor (CLP) | Moderate | [6] |

| B-cell | Low | [6] |

| T-cell | Very Low / Absent in mature T-cells | [2] |

| Erythroid Progenitor | Very Low / Absent | [2] |

Table 2: Frequency of PU.1 Mutations in Acute Myeloid Leukemia (AML)

| Study Cohort | Number of Patients | Number of Patients with PU.1 Mutations | Frequency | Reference |

| Mixed AML subtypes | 126 | 9 | 7% | [16][17] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PU.1

Objective: To identify the genome-wide binding sites of PU.1 in a specific hematopoietic cell population.

Methodology:

-

Cell Preparation: Isolate the hematopoietic cell population of interest (e.g., GMPs, macrophages) using fluorescence-activated cell sorting (FACS). A minimum of 10 million cells is recommended.

-

Cross-linking: Resuspend cells in 1% formaldehyde (B43269) in PBS and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PU.1 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of PU.1 enrichment.

Quantitative Real-Time PCR (qRT-PCR) for PU.1 Target Gene Expression

Objective: To quantify the expression levels of known or putative PU.1 target genes.

Methodology:

-

RNA Extraction: Isolate total RNA from the hematopoietic cell population of interest using a commercial RNA extraction kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate primers specific for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

-

Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based detection method. The reaction mixture should include the cDNA template, primers, and a PCR master mix.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Flow Cytometry for Immunophenotyping of Hematopoietic Stem and Progenitor Cells

Objective: To identify and quantify different hematopoietic stem and progenitor cell populations based on their surface marker expression.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from bone marrow or other hematopoietic tissues.

-

Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.

-

Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against specific cell surface markers. A typical panel for identifying HSPCs includes antibodies against Lineage markers (a cocktail of antibodies for mature cell types), c-Kit, Sca-1, CD34, CD16/32 (FcγRII/III), and CD127 (IL-7Rα).

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Acquire the data on a flow cytometer, collecting events for each fluorescent channel.

-

Data Analysis: Use flow cytometry analysis software to gate on specific cell populations. For example, HSPCs are typically identified as Lineage-negative, c-Kit-positive, and Sca-1-positive (LSK). Further gating on markers like CD34, CD16/32, and CD127 can distinguish between HSCs, MPPs, CMPs, GMPs, and CLPs.

Mandatory Visualizations

Caption: PU.1 dosage in hematopoietic lineage commitment.

Caption: Key transcriptional interactions of PU.1.

Caption: Workflow for PU.1 ChIP-seq experiment.

References

- 1. ashpublications.org [ashpublications.org]

- 2. PU.1 and Haematopoietic Cell Fate: Dosage Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PU.1 Is Required for the Developmental Progression of Multipotent Progenitors to Common Lymphoid Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PU.1 Is Required for the Developmental Progression of Multipotent Progenitors to Common Lymphoid Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PU.1 regulates the commitment of adult hematopoietic progenitors and restricts granulopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic regulation of PU.1 expression in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. PU.1 regulates both cytokine-dependent proliferation and differentiation of granulocyte/macrophage progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PU.1 regulates both cytokine-dependent proliferation and differentiation of granulocyte/macrophage progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Negative cross-talk between hematopoietic regulators: GATA proteins repress PU.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Direct interaction of hematopoietic transcription factors PU.1 and GATA-1: functional antagonism in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]

- 16. ashpublications.org [ashpublications.org]

- 17. Heterozygous PU.1 mutations are associated with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Minimal PU.1 reduction induces a preleukemic state and promotes development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. oatext.com [oatext.com]

DB1976 Dihydrochloride: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB1976 dihydrochloride (B599025) is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1. By binding to the minor groove of AT-rich DNA sequences flanking the PU.1 binding site, DB1976 dihydrochloride allosterically prevents PU.1 from engaging with its target DNA, leading to the modulation of gene expression. This guide provides an in-depth overview of this compound, its mechanism of action, and its applications in basic research, with a focus on cancer, inflammation, and metabolic diseases. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Introduction

This compound is a heterocyclic dication that has emerged as a valuable tool for investigating the biological roles of the transcription factor PU.1 (also known as SPI1).[1][2] PU.1 is a master regulator of myeloid and B-lymphoid cell development and is implicated in the pathogenesis of various diseases, including acute myeloid leukemia (AML), inflammatory disorders, and metabolic syndrome.[3][4] this compound offers a means to pharmacologically inhibit PU.1 function, enabling the study of its downstream signaling pathways and the potential therapeutic implications of its inhibition.

Mechanism of Action

This compound does not directly bind to the PU.1 protein. Instead, it exhibits a strong affinity for the minor groove of AT-rich DNA sequences that are typically found adjacent to the core GGAA motif of PU.1 binding sites.[2] By occupying these flanking regions, this compound induces a conformational change in the DNA, which in turn prevents the binding of PU.1 to its recognition sequence in the major groove. This allosteric inhibition of the PU.1-DNA interaction effectively blocks PU.1-dependent gene transactivation.[2]

Figure 1. Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize key in vitro and in-cell activity data.

Table 1: In Vitro Binding and Transactivation Inhibition

| Parameter | Value | Description | Reference(s) |

| IC50 (PU.1 Binding) | 10 nM | Concentration for 50% inhibition of PU.1 binding to its DNA consensus sequence. | [2] |

| KD (DB1976-λB affinity) | 12 nM | Dissociation constant for the binding of DB1976 to the λB DNA motif. | [2] |

| IC50 (PU.1 Transactivation) | 2.4 µM | Concentration for 50% inhibition of PU.1-dependent reporter gene transactivation in HEK293 cells. | [2] |

Table 2: Cellular Growth Inhibition

| Cell Line | IC50 | Description | Reference(s) |

| PU.1 URE–/– AML | 105 µM | Murine acute myeloid leukemia cells with reduced PU.1 expression. | [2] |

| Normal Hematopoietic Cells | 334 µM | Normal blood-forming cells. | [2] |

Research Applications and Experimental Protocols

Cancer Research: Focus on Acute Myeloid Leukemia (AML)

PU.1 is a critical regulator of myeloid differentiation, and its dysregulation is a hallmark of AML. Inhibition of PU.1 by this compound has been shown to induce apoptosis and reduce the proliferation of AML cells, making it a valuable tool for studying potential therapeutic strategies.[2]

In AML, the inhibition of PU.1 by this compound leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death.

Figure 2. Apoptosis induction pathway in AML by DB1976.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of AML cells.

-

Cell Plating: Seed AML cells (e.g., MOLM-13, THP-1) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations (e.g., ranging from 1 µM to 200 µM) to the wells. Include a vehicle control (e.g., DMSO or sterile water, depending on the solvent used for the stock solution).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in AML cells treated with this compound.

-

Cell Treatment: Treat AML cells with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for examining the expression of PU.1 target proteins involved in apoptosis.

-

Protein Extraction: Lyse treated and untreated AML cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PU.1, Bcl-2, Mcl-1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Inflammation Research

PU.1 plays a crucial role in the regulation of inflammatory responses, primarily in macrophages. It controls the expression of various pro-inflammatory cytokines and receptors. This compound can be used to investigate the role of PU.1 in inflammatory signaling.[1]

In macrophages, PU.1 is a key activator of genes encoding pro-inflammatory cytokines. Inhibition of PU.1 by this compound can therefore lead to a reduction in the inflammatory response.

Figure 3. Anti-inflammatory signaling of DB1976.

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations and compare the levels between DB1976-treated and untreated stimulated cells.

Metabolic Research

Recent studies have implicated PU.1 in the regulation of metabolic pathways, particularly in the context of obesity-induced inflammation and insulin (B600854) resistance. This compound has been shown to improve glucose homeostasis and reduce dyslipidemia in mouse models.[3]

In metabolic tissues, elevated PU.1 expression can contribute to a pro-inflammatory state, leading to insulin resistance. By inhibiting PU.1, this compound can potentially restore insulin sensitivity and improve glucose and lipid metabolism.

Figure 4. Metabolic regulation by this compound.

-

Cell Differentiation and Treatment: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes. Treat the mature adipocytes with this compound for 24 hours.

-

Serum Starvation: Serum-starve the cells for 3-4 hours in serum-free medium.

-

Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

-

Glucose Uptake: Add 2-deoxy-D-[3H]glucose and incubate for 10 minutes.

-

Washing: Wash the cells rapidly with ice-cold PBS to stop the uptake.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Normalize the glucose uptake to the protein concentration and compare the results between different treatment groups.

Conclusion

This compound is a powerful and specific inhibitor of the transcription factor PU.1. Its ability to modulate PU.1 activity makes it an invaluable tool for researchers investigating the roles of this key transcription factor in cancer, inflammation, and metabolic diseases. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in basic research and to stimulate further investigation into its potential therapeutic applications.

References

- 1. Genetic determination of the role of PU.1 in macrophage gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PU.1 ameliorates metabolic dysfunction and non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cell Permeability of DB1976 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1976 dihydrochloride (B599025), a selenophene (B38918) analog of DB270, is a potent and specific inhibitor of the transcription factor PU.1. Its ability to modulate gene expression makes it a compound of significant interest for therapeutic development, particularly in oncology and inflammatory diseases. A critical determinant of its therapeutic efficacy is its ability to cross the cell membrane and reach its intracellular target. This technical guide provides an in-depth overview of the cell permeability of DB1976, consolidating available information and presenting detailed experimental protocols for its characterization. While specific quantitative permeability data for DB1976 is not extensively published, this guide outlines the standard methodologies to generate such crucial data.

Core Concepts in Cell Permeability

The passage of a drug molecule across the cell membrane can occur through several mechanisms:

-

Passive Diffusion: The movement of a substance across a membrane from an area of higher concentration to an area of lower concentration, without the help of a transport protein. This is a key route for many small, lipophilic molecules.

-

Facilitated Diffusion: The transport of substances across a biological membrane from an area of higher concentration to an area of lower concentration by a carrier protein.

-

Active Transport: The movement of a substance across a cell membrane against its concentration gradient, requiring energy input and the assistance of a carrier protein.

-

Efflux: The active pumping of a substance out of a cell by transport proteins, such as P-glycoprotein (P-gp), which can be a major mechanism of drug resistance.

Understanding which of these pathways predominates for DB1976 is essential for predicting its absorption, distribution, and potential for drug-drug interactions.

Qualitative Assessment of DB1976 Permeability

Multiple sources describe DB1976 as a cell-permeable molecule. This characteristic is crucial for its function as a transcription factor inhibitor, as it must enter the cell to reach the nucleus and bind to its DNA target. As a heterocyclic dication, its chemical properties suggest it can interact with the cell membrane and gain intracellular access.

Quantitative Data Presentation

To provide a framework for researchers, the following tables illustrate how quantitative data for DB1976's cell permeability would be presented. These tables are based on standard outputs from the experimental protocols detailed later in this guide.

Table 1: Apparent Permeability (Papp) of DB1976 in Caco-2 Monolayers

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Mean Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Class |

| DB1976 | A → B | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Class] |

| B → A | [Insert Value] | ||||

| Propranolol (High Permeability Control) | A → B | > 10 | [Insert Value] | [Insert Value] | High |

| B → A | [Insert Value] | ||||

| Atenolol (Low Permeability Control) | A → B | < 1 | [Insert Value] | [Insert Value] | Low |

| B → A | [Insert Value] |

-

A → B: Apical to Basolateral transport (mimicking intestinal absorption)

-

B → A: Basolateral to Apical transport (evaluating efflux)

-

Permeability Class: High (>10 x 10⁻⁶ cm/s), Medium (1-10 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s)

Table 2: Effect of P-glycoprotein Inhibitor on DB1976 Efflux

| Compound | Direction | Mean Papp (x 10⁻⁶ cm/s) (without inhibitor) | Mean Papp (x 10⁻⁶ cm/s) (with Verapamil) | Efflux Ratio (without inhibitor) | Efflux Ratio (with Verapamil) |

| DB1976 | A → B | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| B → A | [Insert Value] | [Insert Value] | |||

| Digoxin (P-gp Substrate Control) | A → B | [Insert Value] | [Insert Value] | > 2 | ~ 1 |

| B → A | [Insert Value] | [Insert Value] |

An efflux ratio greater than 2 suggests the compound is a substrate for efflux pumps. A reduction of the efflux ratio to approximately 1 in the presence of a P-gp inhibitor like verapamil (B1683045) would confirm that DB1976 is a P-gp substrate.

Experimental Protocols

Caco-2 Permeability Assay

This is the gold-standard in vitro method for predicting human intestinal drug absorption.

Objective: To determine the bidirectional apparent permeability (Papp) of DB1976 across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

DB1976 dihydrochloride

-

Control compounds (propranolol, atenolol)

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in supplemented DMEM at 37°C and 5% CO₂.

-

Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture for 21-25 days to allow for differentiation and monolayer formation.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be >200 Ω·cm² for a confluent monolayer.

-

Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

-

-

Permeability Assay (Bidirectional):

-

Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

-

Apical to Basolateral (A→B) Permeability:

-

Add DB1976 (e.g., at a final concentration of 10 µM) and control compounds to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

-

Basolateral to Apical (B→A) Permeability:

-

Add DB1976 and control compounds to the basolateral (donor) chamber.

-

Add fresh HBSS to the apical (receiver) chamber.

-

-

Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 120 minutes).

-

-

Sample Analysis:

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Analyze the concentration of the compounds in the samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the compound in the donor chamber.

-

-

-

Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .

-

P-glycoprotein Substrate Assay

Objective: To determine if DB1976 is a substrate of the P-gp efflux pump.

Methodology:

-

Follow the Caco-2 permeability assay protocol as described above.

-

In a parallel experiment, pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before adding DB1976.

-

Conduct the bidirectional permeability assay in the continued presence of the inhibitor.

-

Compare the Papp values and efflux ratio of DB1976 with and without the inhibitor.

Visualizations

Caption: Workflow for the Caco-2 cell permeability assay.

Caption: Decision tree for interpreting efflux ratio results.

Conclusion

While this compound is reported to be cell-permeable, a thorough quantitative assessment is necessary for a complete understanding of its pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for researchers to determine the apparent permeability and potential for active efflux of DB1976. The generation of this data will be invaluable for its continued development as a therapeutic agent, enabling better prediction of its in vivo behavior and informing strategies to optimize its delivery and efficacy.

An In-depth Technical Guide to the Interaction of DB1976 Dihydrochloride with the DNA Minor Groove

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB1976 dihydrochloride (B599025) is a potent and cell-permeable heterocyclic diamidine that demonstrates significant activity as a competitive inhibitor of the transcription factor PU.1. Its mechanism of action is rooted in its high-affinity binding to the minor groove of AT-rich DNA sequences, which are characteristic of PU.1 binding sites. This targeted interaction disrupts the PU.1-DNA complex, leading to the modulation of downstream gene expression, including the TGF-β1/Smads signaling pathway. This technical guide provides a comprehensive overview of the quantitative data available for DB1976's interaction with DNA, detailed experimental protocols for studying such interactions, and a visualization of its impact on a key cellular signaling pathway.

Introduction

DB1976 is a selenophene-containing analog of DB270, designed to exhibit strong and selective binding to the minor groove of DNA.[1][2] Unlike its furan-containing counterpart, DB1976 effectively displaces DNA-bound PU.1 without directly binding to the protein itself, making it a true competitive inhibitor.[1] This property has positioned DB1976 as a valuable tool for studying the biological roles of PU.1 and as a potential therapeutic agent in diseases where PU.1 is dysregulated, such as in certain leukemias.[2][3] The core of DB1976's activity lies in its precise interaction with the DNA minor groove, a topic of significant interest for understanding the principles of molecular recognition and for the rational design of DNA-targeting compounds.

Quantitative Data for DB1976 Interaction with DNA and PU.1

The following table summarizes the key quantitative parameters reported for DB1976 dihydrochloride in the context of its interaction with DNA and its inhibitory effect on the PU.1 transcription factor.

| Parameter | Value | Target | Method | Reference |

| IC50 | 10 nM | PU.1 Binding to DNA | Not Specified | [2][3] |

| Kd | 12 nM | DB1976 - λB DNA Complex | Not Specified | [2][3][4] |

Note: As of the latest search, specific thermodynamic parameters (ΔH, ΔS, ΔG) for the direct binding of DB1976 to DNA, and a crystal structure of the DB1976-DNA complex, are not publicly available. The data presented here pertains to its inhibitory activity on the PU.1/DNA complex.

Experimental Protocols

This section provides detailed, generalized methodologies for key experiments used to characterize the interaction of minor groove binders like DB1976 with DNA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the DB1976-DNA interaction.

Materials:

-

Isothermal Titration Calorimeter

-

This compound solution (in syringe)

-

Target DNA oligonucleotide with an AT-rich sequence (in sample cell)

-

Matching buffer for both ligand and DNA solutions (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen buffer. The concentration should be 10-20 times higher than the DNA concentration.

-

Prepare a solution of the target DNA oligonucleotide in the same buffer. The DNA concentration should be in the low micromolar range.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the DNA solution.

-

Fill the injection syringe with the DB1976 solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the DB1976 solution into the DNA solution in the sample cell.

-

Allow the system to reach equilibrium after each injection, monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, n).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution structural information about the DB1976-DNA complex in solution and identify the specific protons involved in the interaction.

Objective: To determine the binding site and orientation of DB1976 in the DNA minor groove and to obtain structural restraints for 3D modeling.

Materials:

-

High-field NMR spectrometer

-

15N or 13C-labeled DNA oligonucleotide (optional, for more detailed studies)

-

This compound

-

NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in D2O or 90% H2O/10% D2O, pH 7.0)

Protocol:

-

Sample Preparation:

-

Dissolve the DNA oligonucleotide and DB1976 in the NMR buffer to the desired concentrations.

-

-

NMR Experiments:

-

Acquire a 1D 1H NMR spectrum of the DNA alone.

-

Titrate in increasing amounts of DB1976 and acquire a series of 1D 1H NMR spectra to monitor chemical shift perturbations of the DNA protons, particularly the imino protons and protons in the minor groove.

-

Acquire 2D NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy), to identify through-space interactions between DB1976 protons and DNA protons. These intermolecular NOEs are crucial for determining the precise location and orientation of the ligand in the minor groove.

-

-

Data Analysis:

-

Assign the proton resonances in the free and bound DNA spectra.

-

Analyze the chemical shift perturbations to identify the DNA residues most affected by DB1976 binding.

-

Analyze the intermolecular NOEs from the 2D NOESY spectra to generate distance restraints between the ligand and the DNA.

-

Use the distance restraints in molecular modeling software to generate a 3D structural model of the DB1976-DNA complex.

-

X-ray Crystallography

X-ray crystallography can provide a static, high-resolution 3D structure of the DB1976-DNA complex, revealing detailed atomic-level interactions.

Objective: To determine the precise three-dimensional structure of DB1976 bound to the DNA minor groove.

Materials:

-

High-purity this compound

-

High-purity, self-complementary DNA oligonucleotide

-

Crystallization screening kits

-